

fenazaquin degradation products and metabolites identification

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Compound Focus: Fenazaquin

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Fenazaquin Metabolites Identified

The table below summarizes the key metabolites of **fenazaquin** identified in microbial and chemical oxidation studies.

Metabolite Name	Context of Identification	Proposed Formation Pathway
4-Hydroxyquinazoline (4-OHQ)	Microbial transformation (<i>Aspergillus niger</i>); Chemical oxidation (MCPBA) [1]	Oxidative cleavage of the ether bridge [1]
2-(4-tert-Butylphenyl)ethanol (TBPE)	Microbial transformation (<i>Aspergillus niger</i>); Chemical oxidation (MCPBA); Plant metabolism (EFSA assessment) [1] [2]	Oxidative cleavage of the ether bridge [1]
Quinazolin-4-ol	Plant metabolism; Processing of crops (hydrolysis) [2]	Hydrolytic cleavage, especially during pasteurization [2]

Experimental Protocols for Metabolite Identification

Here is a detailed methodology for studying **fenazaquin** metabolism, based on the fungal transformation study.

Microbial Transformation using *Aspergillus niger* [1]

- **Culture Conditions:** Grow *Aspergillus niger* (e.g., strain KACC 45093) in Potato Dextrose Broth (PDB) for 3 days at 28°C and 200 rpm to create a seed culture.
- **Treatment with Fenazaquin:** Transfer the mycelium to fresh, sterilized PDB. Add **fenazaquin** dissolved in DMSO to the culture medium. Incubate the treated culture at 28°C and 200 rpm for a specific period (e.g., 0 to 14 days). Include sterilized control experiments to account for non-biological degradation.
- **Extraction of Metabolites:**
 - Homogenize the entire culture (mycelia and medium).
 - Filter the homogenized culture and extract the filter cake twice with methanol.
 - Combine the extracts, concentrate them under reduced pressure, and suspend the residue in saturated sodium chloride solution.
 - Perform liquid-liquid extraction three times with ethyl acetate.
 - Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to dryness before analysis.

Chemical Oxidation Mimicking Enzymatic Activity [1]

- **Reaction Setup:** Dissolve **fenazaquin** in dichloromethane.
- **Oxidation Initiation:** Add *m*-chloroperoxybenzoic acid (MCPBA) solution in dichloromethane to the **fenazaquin** solution in a single portion.
- **Incubation:** Stir the reaction mixture at 25°C. Collect aliquots at various time intervals for analysis.

Instrumental Analysis [1]

- **Analysis Technique:** Gas Chromatography-Mass Spectrometry (GC-MS).
- **GC-MS Conditions:**
 - **Column:** Rtx-5MS (30 m length, 0.25 µm film thickness, 0.25 mm internal diameter).
 - **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
 - **Oven Program:** Initial temperature 160°C (hold for 10 min), then ramp to 295°C at a rate of 2.5°C/min (hold for 30 min).

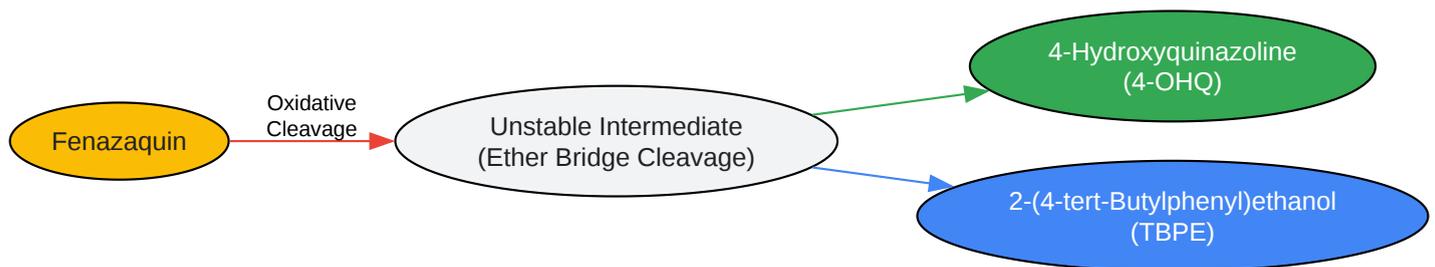
- **Detection:** Operate the mass spectrometer in full scan mode to identify metabolites based on their mass spectra.

Enzyme Inhibition Study [1]

- **Inhibitor Pre-treatment:** Pre-incubate the *A. niger* culture with specific metabolic inhibitors for 12 hours before adding **fenazaquin**.
- **Key Inhibitors:**
 - **Cytochrome P450 (CYP) Inhibitors:** Piperonyl butoxide, ketoconazole, myclobutanil.
 - **Flavin-dependent Mono-oxygenase (FMO) Inhibitor:** Methimazole.
- **Analysis:** After incubation with **fenazaquin**, extract and analyze the samples via GC-MS to measure the remaining parent compound and compare dissipation half-lives against a control with no inhibitor.

Metabolic Pathway Visualization

The following diagram illustrates the primary oxidative degradation pathway of **fenazaquin** as identified in the study with *Aspergillus niger* and confirmed by chemical oxidation. The cleavage of the ether bridge is the critical initial step.



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The diagram above shows the established oxidative degradation pathway of **fenazaquin**, leading to its primary metabolites [1].

Key Insights and Data Gaps

- **Primary Mechanism:** The core metabolic pathway involves the oxidative cleavage of the ether bridge in **fenazaquin**, a reaction catalyzed by specific cytochrome P450 (CYP) enzymes in *A. niger* (as evidenced by strong inhibition with piperonyl butoxide) and mimicked by chemical oxidation with MCPBA [1].
- **Toxicological Relevance:** The metabolite **TBPE** is toxicologically relevant and of higher toxicity than the parent **fenazaquin**, necessitating separate risk assessments in consumer safety evaluations [2].
- **Analytical Note:** While the fungal study used GC-MS for metabolite identification [1], current enforcement methods for residue analysis in food matrices typically use **HPLC-MS/MS** to achieve lower limits of quantification (e.g., 0.01 mg/kg) [2].

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References

1. Oxidative metabolism of quinazoline insecticide fenazaquin by ... [appliedbiolchem.springeropen.com]
2. Modification of the existing maximum residue levels for ... [pmc.ncbi.nlm.nih.gov]

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